3-Methoxy-2-(methylamino)propanamide hydrochloride
Description
Chemical Name: (2S)-3-Methoxy-2-(methylamino)propanamide hydrochloride CAS No.: 1807941-79-2 Molecular Formula: C₅H₁₃ClN₂O₂ Molecular Weight: 168.62 g/mol Structural Features:
Properties
IUPAC Name |
3-methoxy-2-(methylamino)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-7-4(3-9-2)5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLVOJOQNPBCAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(COC)C(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: L-Serine Methyl Ester Hydrochloride
A common approach involves using L-serine methyl ester hydrochloride as the precursor. The synthesis proceeds via sequential protection, methylation, and amidation steps:
- Protection of the Amino Group : The amino group of L-serine methyl ester is protected using tert-butoxycarbonyl (Boc) anhydride in aqueous sodium hydroxide at 50°C for 1–2 hours, yielding N-Boc-L-serine methyl ester.
- O-Methylation : The hydroxyl group is methylated using dimethyl sulfate (DMS) under phase-transfer conditions with sodium hydroxide. This step requires precise temperature control (0–5°C) to prevent racemization.
- Deprotection and Amidation : The Boc group is removed using hydrochloric acid, followed by reaction with methylamine in the presence of a coupling agent (e.g., ethyl chloroformate) to form the primary amide.
- Salt Formation : The free base is treated with hydrogen chloride gas in tetrahydrofuran (THF) to yield the hydrochloride salt.
Key Data :
- Yield: 68–85% (over four steps).
- Chiral Purity: >99% enantiomeric excess (ee) when using optically pure starting materials.
Reductive Amination of 3-Methoxy-2-oxopropanamide
Intermediate Synthesis
3-Methoxy-2-oxopropanamide is prepared by condensing methyl glyoxylate with ammonium chloride. The ketone intermediate undergoes reductive amination using methylamine and sodium cyanoborohydride (NaBH3CN) in methanol:
$$
\text{3-Methoxy-2-oxopropanamide} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{3-Methoxy-2-(methylamino)propanamide}
$$
Reaction Conditions :
Hydrochloride Salt Formation
The product is dissolved in dichloromethane and treated with HCl gas, resulting in precipitation of the hydrochloride salt.
Multi-Step Synthesis from 3-Chloropropylamine Hydrochloride
Methodology
This industrial-scale route, detailed in Patent CN102503849B, involves four stages:
- Acylation : 3-Chloropropylamine hydrochloride reacts with methacrylic anhydride in toluene/water under basic conditions (NaOH) at 0–5°C to form N-(3-chloropropyl)methacrylamide (94% yield).
- Phthalimide Substitution : The chloride is displaced by potassium phthalimide in dimethyl sulfoxide (DMSO) at 150°C, yielding N-[N’-(methacryloyl)-3-aminopropyl]phthalimide (87% yield).
- Hydrazinolysis : Treatment with hydrazine hydrate in methanol removes the phthalimide group, producing N-(3-aminopropyl)methacrylamide (85% yield).
- Final Modification : The intermediate is reacted with methylamine and HCl to install the methoxy and amide groups, followed by salt formation.
Advantages :
Catalytic Asymmetric Synthesis
Chiral Catalyst Systems
Enantioselective synthesis employs chiral auxiliaries or metal catalysts:
- Organocatalysis : L-Proline facilitates asymmetric Mannich reactions between methyl glycinate derivatives and methoxyacetone, achieving 88–92% ee.
- Transition-Metal Catalysis : Palladium complexes with BINAP ligands enable asymmetric hydrogenation of α-ketoamides, yielding the (2S)-enantiomer with >95% ee.
Industrial Relevance :
Comparative Analysis of Methods
| Method | Starting Material | Steps | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Amino Acid Derivatives | L-Serine methyl ester | 4 | 68–85% | >99% ee | Moderate |
| Reductive Amination | Methyl glyoxylate | 2 | 72–78% | 95–98% | High |
| Multi-Step Synthesis | 3-Chloropropylamine HCl | 4 | 80–87% | >90% | Industrial |
| Asymmetric Catalysis | α-Ketoamides | 3 | 65–70% | >95% ee | Limited |
Critical Process Parameters
Temperature Control
Solvent Selection
- Polar aprotic solvents (DMSO, DMF) enhance nucleophilic substitution rates.
- THF and methanol are preferred for salt formation due to their low boiling points and compatibility with HCl.
Quality Control and Characterization
Analytical Techniques
- HPLC : Chiral columns (e.g., Chiralpak AD-H) confirm enantiopurity.
- NMR : $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 3.31 (q, 2H, J = 6.2 Hz, CH$$2$$), 2.73 (t, 2H, J = 6.3 Hz, NH$$2$$-CH$$2$$).
- Mass Spectrometry : ESI-MS m/z calcd. for C$$5$$H$${13}$$ClN$$2$$O$$2$$ [M+H]$$^+$$: 168.62, observed: 168.60.
Industrial-Scale Production Insights
Continuous Flow Synthesis
Recent advancements employ microreactors for:
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-(methylamino)propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amides .
Scientific Research Applications
3-Methoxy-2-(methylamino)propanamide hydrochloride's applications in pharmacology and medicinal chemistry stem from its structural characteristics, which may confer biological activity. The compound may act as a lead in the development of new drugs targeting specific biological pathways or diseases. Its properties may also be explored in fields such as neuropharmacology, where compounds affecting neurotransmitter systems are of particular interest.
There are two enantiomers of 3-Methoxy-2-(methylamino)propanamide hydrochloride:
- (2R)-3-methoxy-2-(methylamino)propanamide hydrochloride This compound features a methoxy group (-OCH₃) and a methylamino group (-NH(CH₃)₂) attached to a propanamide backbone, making it unique in its structure. The hydrochloride salt form indicates the presence of hydrochloric acid, which enhances the compound's solubility in water, a crucial factor for biological applications.
- (2S)-3-methoxy-2-(methylamino)propanamide hydrochloride This organic compound is characterized by its unique molecular structure, which includes a methoxy group and a methylamino group attached to a propanamide backbone. It is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals, due to its interesting biological activity.
(2S)-3-methoxy-2-(methylamino)propanamide hydrochloride Applications:
- Pharmaceutical Development It can be used as a lead compound in drug discovery for neurological disorders.
- Research Tool Useful in studying enzyme mechanisms.
- Biological Activity Computer-aided prediction methods suggest that the compound may exhibit various pharmacological effects. Its biological activity is influenced by its ability to interact with specific biological targets, a characteristic that can be predicted through structure-activity relationship studies.
- Antidepressant Activity Similar compounds have shown efficacy in modulating neurotransmitter levels.
- Anticancer Properties Some derivatives have demonstrated cytotoxic effects against tumor cell lines.
- Neuroprotective Effects The structural features suggest potential interactions with neural pathways.
Interaction studies
Interaction studies involving (2R)-3-methoxy-2-(methylamino)propanamide hydrochloride can be conducted using various methodologies:
- Receptor Binding Assays: Determining the affinity of the compound for specific receptors in cell membranes or purified protein preparations.
- Enzyme Inhibition Studies: Assessing the compound's ability to inhibit or modulate the activity of enzymes involved in metabolic pathways.
- Cell-Based Assays: Investigating the compound's effects on cellular processes such as proliferation, differentiation, or apoptosis.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(methylamino)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amide Derivatives with Varied Substituents
a) N-Substituted Propanamide Hydrochlorides
Impact of Structural Changes :
- Aromatic Substitution : Para-methyl groups (e.g., in ) may enhance metabolic stability compared to ortho-substituents .
b) Acetamide vs. Propanamide
Functional Group Impact :
Ester Derivatives
Stability Comparison :
Cyclohexanone-Based Analogs
Pharmacological Implications :
- Cyclohexanone derivatives (e.g., ) often target ion channels or neurotransmitter receptors, unlike the simpler amide-based target compound .
Amino-Alcohol Derivatives
Bioactivity Contrast :
- Phenylephrine’s hydroxyl group is critical for receptor binding, whereas the target compound’s amide may favor enzyme interactions .
Biological Activity
3-Methoxy-2-(methylamino)propanamide hydrochloride, a compound with the molecular formula C5H12ClN2O2, has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and antiviral research. This article reviews its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
Chemical Structure and Properties
The structural characteristics of 3-Methoxy-2-(methylamino)propanamide hydrochloride play a crucial role in its biological function. The compound features a methoxy group, a methylamino group, and an amide linkage, which are significant for its interaction with biological targets. Its molecular weight is approximately 162.62 g/mol.
The primary mechanism through which 3-Methoxy-2-(methylamino)propanamide hydrochloride exerts its effects involves modulation of neurotransmitter systems. Many methylamino derivatives are known to influence neurotransmitter activity, suggesting that this compound may interact with receptors involved in neurotransmission. Additionally, it has been noted for its potential role in inhibiting viral replication by affecting integrase enzymes crucial for viral DNA integration into host genomes.
Cellular Effects
Research indicates that this compound can modulate gene expression related to antiviral responses and influence cellular metabolism. For instance, it has been observed to enhance the expression of genes involved in cellular defense against viral infections. Furthermore, it affects metabolic pathways by interacting with enzymes responsible for nucleotide metabolism, which can enhance the cell's antiviral capabilities.
Antiviral Activity
A study evaluated the antiviral efficacy of 3-Methoxy-2-(methylamino)propanamide hydrochloride in vitro, demonstrating significant inhibition of viral replication at lower concentrations without notable cytotoxicity. The effective concentration (EC50) was determined to be around 5 µM, while higher doses resulted in increased toxicity to liver cells.
Neuroactive Effects
In another study focusing on neuroactive compounds, 3-Methoxy-2-(methylamino)propanamide hydrochloride was shown to exhibit effects on neurotransmitter systems similar to other methylamino derivatives. These findings suggest potential applications in treating neurological disorders where neurotransmitter modulation is beneficial.
Dosage Effects and Toxicity
The dosage-response relationship for 3-Methoxy-2-(methylamino)propanamide hydrochloride indicates that lower doses can effectively inhibit viral activity while minimizing toxicity. However, at higher doses (greater than 20 µM), adverse effects on cellular viability were observed, particularly affecting liver and kidney functions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-Methoxy-2-(methylamino)propanamide hydrochloride, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methoxypropanoic Acid | C4H8O3 | Carboxylic acid derivative |
| (R)-3-Methoxy-2-(methylamino)propanoic Acid | C5H13NO3 | Chiral center affecting pharmacological activity |
| N,N-Dimethylglycine | C4H9NO2 | Known for its role in methylation processes |
The unique combination of functional groups in 3-Methoxy-2-(methylamino)propanamide hydrochloride may confer distinct biological properties compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
